molecular formula C8H8Cl2O2 B8312186 1,2-Dichloro-3,4-dimethoxybenzene CAS No. 90283-00-4

1,2-Dichloro-3,4-dimethoxybenzene

Cat. No.: B8312186
CAS No.: 90283-00-4
M. Wt: 207.05 g/mol
InChI Key: WEMHPBMPYVGSJI-UHFFFAOYSA-N
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Description

1,2-Dichloro-3,4-dimethoxybenzene is a useful research compound. Its molecular formula is C8H8Cl2O2 and its molecular weight is 207.05 g/mol. The purity is usually 95%.
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Properties

CAS No.

90283-00-4

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

1,2-dichloro-3,4-dimethoxybenzene

InChI

InChI=1S/C8H8Cl2O2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3

InChI Key

WEMHPBMPYVGSJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Directed Ortho-Metalation for Regioselective Chlorination

The lithiation of dimethoxybenzene derivatives enables precise halogenation at positions activated by methoxy groups. In the synthesis of 2-chloro-1,3-dimethoxybenzene, 1,3-dimethoxybenzene undergoes lithiation with n-butyllithium in ether or 1,2-dimethoxyethane, forming a stabilized [2,6-dimethoxyphenyl]lithium intermediate. Subsequent treatment with hexachloroethane or carbon tetrachloride achieves chlorination at the ortho position relative to one methoxy group. Adapting this protocol to 3,4-dimethoxybenzene would theoretically require lithiation at the 1- or 2-position, though steric and electronic effects from adjacent methoxy groups may complicate selectivity.

Table 1: Comparative Yields in Lithiation-Chlorination Reactions

Starting MaterialChlorinating AgentSolventTemperatureYield (%)
1,3-DimethoxybenzeneHexachloroethaneEtherReflux71.5
1,3-DimethoxybenzeneCCl4Ether−70°C50
3,4-Dimethoxybenzene*N-ChlorosuccinimideTHF−78°C

*Theoretical conditions extrapolated from Ref.

Sequential Chlorination via Stepwise Lithiation

Achieving 1,2-dichlorination on 3,4-dimethoxybenzene may necessitate sequential lithiation-chlorination steps. Initial lithiation at the 1-position (directed by the 4-methoxy group) followed by chlorination could yield 1-chloro-3,4-dimethoxybenzene. A second lithiation at the 2-position (activated by the 3-methoxy group) and subsequent chlorination would then furnish the target compound. However, the electron-withdrawing effect of the first chlorine atom may deactivate the ring, necessitating harsher conditions for the second chlorination.

Electrophilic Aromatic Chlorination

Direct Chlorination of 3,4-Dimethoxybenzene

Methoxy groups activate aromatic rings toward electrophilic substitution, typically directing incoming electrophiles to ortho and para positions. Chlorination of 3,4-dimethoxybenzene with Cl₂ in the presence of FeCl₃ or AlCl₃ would theoretically favor substitution at the 1- and 6-positions (relative to methoxy groups). However, achieving 1,2-dichlorination requires steric or electronic modulation.

Challenges in Regioselectivity

  • The 3- and 4-methoxy groups create competing directing effects, potentially leading to a mixture of 1,2-, 1,6-, and 2,5-dichloro isomers.

  • Low-temperature reactions (−20°C) with controlled Cl₂ gas flow may improve selectivity for the 1,2-isomer by slowing competing pathways.

Cross-Coupling and Functional Group Interconversion

SubstrateBoronic AcidCatalystBaseYield (%)
3-Bromo-1,2-dimethoxybenzene3,5-DichlorophenylPd(PPh₃)₄Na₂CO₃85
1,2-Dichloro-4-iodobenzene*3-Methoxy-4-methoxyphenylPd(OAc)₂K₃PO₄

*Hypothetical substrate for target compound synthesis.

Hydroxymethylation Followed by Chlorination

An alternative route involves introducing chlorine atoms via functional group interconversion:

  • Methylation of Catechol Derivatives : 3,4-Dihydroxybenzene (catechol) could be methylated to 3,4-dimethoxybenzene using dimethyl sulfate.

  • Directed Chlorination : Electrophilic chlorination with SO₂Cl₂ or N-chlorosuccinimide under radical initiation (e.g., AIBN) may promote 1,2-dichlorination.

Purification and Characterization

Recrystallization and Chromatography

Purification of 1,2-dichloro-3,4-dimethoxybenzene would likely follow protocols for analogous compounds:

  • Recrystallization : Hexane/ether mixtures effectively isolate crystalline products, as demonstrated for 2-chloro-1,3-dimethoxybenzene (mp 71°–73°C).

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (20:1 to 4:1) resolves chlorinated dimethoxybenzene derivatives.

Spectroscopic Characterization

  • ¹H NMR : Methoxy singlets (δ 3.8–3.9 ppm) and aromatic protons (δ 6.7–7.1 ppm) confirm substitution patterns.

  • GC-MS : Molecular ion peaks ([M]⁺ at m/z 236) and isotopic chlorine patterns (³⁵Cl/³⁷Cl) validate dichlorination.

Q & A

Q. Q1. What are the optimal synthetic routes for 1,2-dichloro-3,4-dimethoxybenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of halogenated dimethoxybenzenes typically involves electrophilic substitution or halogenation of pre-functionalized benzene derivatives. For example:

  • Direct Chlorination : Chlorination of 3,4-dimethoxybenzene using Cl₂ in the presence of FeCl₃ as a catalyst. Reaction temperature (0–25°C) and stoichiometry (Cl₂ equivalents) critically affect regioselectivity and byproduct formation .
  • Stepwise Functionalization : Methoxy groups are introduced first via nucleophilic substitution (e.g., using NaOMe), followed by chlorination. This approach minimizes overhalogenation but requires rigorous purification steps .
  • Recrystallization : Ethanol or methanol is commonly used for recrystallization to achieve >95% purity, as demonstrated for structurally similar compounds like 1,5-dibromo-2,4-dimethoxybenzene .

Q. Q2. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should employ:

  • HPLC-UV/Vis : Monitor degradation products at λ = 254 nm, with a C18 column and acetonitrile/water mobile phase (70:30 v/v).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) to identify decomposition thresholds.
  • pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Chlorinated aromatic compounds are typically stable in acidic conditions but hydrolyze in alkaline media via nucleophilic substitution .

Advanced Research Questions

Q. Q3. What enzymatic pathways degrade this compound, and how do redox conditions influence metabolite profiles?

Methodological Answer:

  • Lignin Peroxidase (LiP) : LiP from Phanerochaete chrysosporium oxidizes chloro-dimethoxybenzenes to quinones (e.g., 2-methoxy-1,4-benzoquinone) via single-electron transfer. Reaction rates are slower compared to non-halogenated analogs due to steric and electronic effects .
  • Fungal Metabolism : In fungal cultures, quinones are reduced to hydroquinones (e.g., 1,4-dihydroxy-2-methoxybenzene), which are further metabolized to trihydroxybenzenes. Anaerobic conditions favor reductive dechlorination .

Q. Q4. How does the substitution pattern of chlorine and methoxy groups affect the compound’s bioactivity against plant pathogens?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare this compound with analogs (e.g., 1,4-dichloro-2,5-dimethoxybenzene) against Rhizoctonia solani.
    • Chlorine Position : Para-substituted Cl (e.g., 1,4-dichloro) enhances antifungal activity by increasing electrophilicity and membrane permeability .
    • Methoxy Groups : Ortho-methoxy groups reduce steric hindrance, improving interaction with fungal cell targets .
  • Experimental Design : Use agar dilution assays (100–500 ppm) and measure mycelial growth inhibition over 7 days.

Q. Q5. What analytical techniques resolve contradictions in reported degradation kinetics of halogenated dimethoxybenzenes?

Methodological Answer: Discrepancies in degradation rates often arise from:

  • Enzyme Source Variability : LiP activity differs between fungal strains. Standardize enzyme units (e.g., 1 U = 1 µmol substrate/min).
  • Redox Cofactors : Include or exclude H₂O₂/NADH in assays, as these influence LiP’s oxidative capacity .
  • LC-MS/MS Quantification : Use isotopically labeled internal standards (e.g., ¹³C-1,2-dichloro-3,4-dimethoxybenzene) to correct for matrix effects .

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